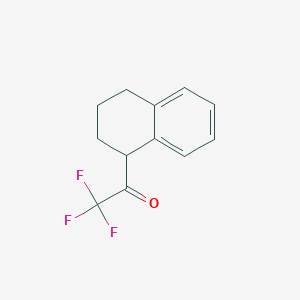
2,2,2-Trifluoro-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-one is an organic compound characterized by the presence of a trifluoromethyl group and a tetrahydronaphthalenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-one typically involves the reaction of 1-tetralone with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:
1-Tetralone+Trifluoroacetic anhydrideAlCl3this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of trifluoroacetic acid derivatives.
Reduction: Formation of 2,2,2-trifluoro-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethanol.
Substitution: Formation of substituted trifluoromethyl derivatives.
Scientific Research Applications
2,2,2-Trifluoro-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetophenone: Similar structure but with a phenyl group instead of a tetrahydronaphthalenyl group.
2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone: Contains a nitrophenyl group, which imparts different chemical properties.
1,1,1-Trichloro-2,2,2-trifluoroethane: A chlorofluorocarbon with different applications and properties.
Uniqueness
2,2,2-Trifluoro-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-one is unique due to its combination of a trifluoromethyl group and a tetrahydronaphthalenyl moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Biological Activity
2,2,2-Trifluoro-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-one is a synthetic compound with potential applications in medicinal chemistry due to its unique structural properties. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a trifluoromethyl group and a tetrahydronaphthalene moiety. Its molecular formula is C15H14F3O with a molecular weight of approximately 284.27 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and potentially influences receptor binding dynamics.
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antidepressant Activity : Compounds containing tetrahydronaphthalene structures have shown potential in modulating serotonin pathways. For instance, derivatives have been linked to the inhibition of serotonin reuptake, indicating possible antidepressant effects .
- Neuroprotective Effects : Some studies suggest that tetrahydronaphthalene derivatives can protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in neurodegenerative conditions .
- Anticholinesterase Activity : Similar compounds have demonstrated the ability to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission. This suggests potential applications in treating Alzheimer's disease .
The biological activity of this compound may involve several mechanisms:
- Receptor Binding : The trifluoromethyl group may enhance binding affinity to various receptors (e.g., serotonin and dopamine receptors), influencing mood and cognitive functions.
- Enzyme Inhibition : By inhibiting AChE and possibly other enzymes involved in neurotransmitter metabolism, the compound can alter synaptic transmission dynamics.
Case Studies
Several studies have investigated the biological effects of related compounds:
- Study on Neuroprotection :
- Antidepressant Potential :
- Acetylcholinesterase Inhibition :
Data Summary
Properties
Molecular Formula |
C12H11F3O |
|---|---|
Molecular Weight |
228.21 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethanone |
InChI |
InChI=1S/C12H11F3O/c13-12(14,15)11(16)10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7H2 |
InChI Key |
OSJHQYBXNDHWEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















